molecular formula C14H8O4 B075676 Alizarin CAS No. 1322-60-7

Alizarin

Cat. No. B075676
CAS RN: 1322-60-7
M. Wt: 240.21 g/mol
InChI Key: RGCKGOZRHPZPFP-UHFFFAOYSA-N
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Description

Alizarin is a red dye that is commonly used in the textile industry. It is derived from the roots of the madder plant, which has been used for thousands of years to produce red dye. In recent years, alizarin has gained attention in the scientific community due to its potential applications in various fields such as medicine, biology, and chemistry.

Scientific Research Applications

Carbohydrate-Boronic Acid Interactions

Alizarin Red S has demonstrated significant utility as a general optical reporter for the study of carbohydrate-boronic acid interactions. Specifically, it exhibits a notable change in fluorescence intensity and color when binding to a boronic acid, making it a valuable tool for both quantitative and qualitative analysis of these interactions (Springsteen & Wang, 2001).

Activation of Aryl Hydrocarbon Receptor Signaling Pathway

Alizarin, a natural red dye, has been identified as a potential activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This pathway plays a crucial role in various physiological processes. Research indicates that alizarin acts as an AhR agonist, inducing responses such as the nuclear localization of AhR and the stimulation of the transcriptional activity of the aryl hydrocarbon response element (AHRE) (Yin‐Che Lu et al., 2022).

Interaction with Human Serum Albumin

The binding of Alizarin Red S to human serum albumin (HSA) has been characterized, providing insights into the interaction of this compound with proteins. The study used techniques such as fluorescence, UV/vis absorption, circular dichroism, and molecular modeling to determine that the binding of Alizarin Red S to HSA leads to complex formation and structural perturbations of HSA (Ding et al., 2011).

Insights into Bone Cancer Treatment

Alizarin has been studied for its potential in bone cancer treatment due to its high affinity for calcium and osteotropic features. It demonstrated inhibitory activity on osteosarcoma and breast carcinoma cell proliferation while showing lower inhibitory activity on normal cells. The study suggests that Alizarin may serve as an effective and selective drug for reducing bone tumor growth (Fotia et al., 2012).

properties

IUPAC Name

1,2-dihydroxyanthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCKGOZRHPZPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5045960
Record name Alizarin
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Molecular Weight

240.21 g/mol
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Physical Description

Red-orange crystals slightly soluble in water; [Sax]
Record name Alizarin
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Product Name

Alizarin

CAS RN

72-48-0
Record name Alizarin
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Record name Alizarin
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Record name 9,10-Anthracenedione, 1,2-dihydroxy-
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Record name 1,2-dihydroxyanthraquinone
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Record name ALIZARIN
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Synthesis routes and methods I

Procedure details

Alizarin red S (Wako Pure Chemical Industries Co., Ltd.) was adjusted to have 0.9% NaCl (pH 4.2). The cells were dyed with the stain for 5 minutes, then, fixed with 4% paraformaldehyde, and observed with a microscope.
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Synthesis routes and methods II

Procedure details

The method was similar to Example 1, using 11.0 g (0.1 mol) of 1,2-dihydroxybenzene and 20.2 g (0.1 mol) of phthalic acid dichloride. The product was 13.2 g (55% yield) of 1,2-dihydroxy-9,10-anthraquinone (8), m.p.=288°-289° C. (literature 288°-289° C. EtOH).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.